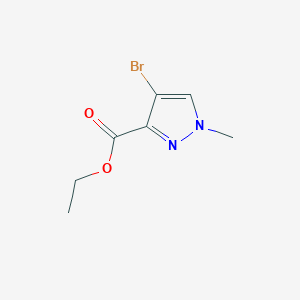

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

説明

特性

IUPAC Name |

ethyl 4-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDKUWSOFBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357191 | |

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-53-4 | |

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Formation of the Pyrazole Ring

The pyrazole ring is synthesized via condensation reactions involving hydrazine derivatives and β-diketones or similar precursors. The reaction typically occurs in an ethanol solvent under reflux conditions. This step establishes the core structure of the compound.

Step 2: Bromination

Bromination is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction selectively targets the 4-position of the pyrazole ring due to its electrophilic nature. Reaction conditions include:

Step 3: Esterification

The carboxylic acid group is esterified using ethanol in the presence of acidic catalysts like sulfuric acid or hydrochloric acid. Alternatively, ethyl chloroformate can be used for direct esterification. Reaction conditions include:

- Solvent: Ethanol or other alcohols.

- Temperature: Reflux conditions.

This step yields the final product, this compound.

Reaction Parameters and Optimization

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyrazole Ring Formation | Hydrazine + β-diketone | Ethanol | Reflux | ~80 |

| Bromination | NBS or Br₂ | Dichloromethane | Room temperature | ~85 |

| Esterification | Ethanol + H₂SO₄ | Ethanol | Reflux | ~90 |

Optimization strategies include:

- Using high-purity reagents to minimize side reactions.

- Employing continuous flow reactors for industrial-scale production to enhance efficiency and reduce environmental impact.

Alternative Approaches

One-Pot Synthesis

In some cases, a one-pot synthesis method may be employed where all reagents are combined sequentially in a single reaction vessel. This approach reduces reaction time and simplifies purification processes.

Catalytic Methods

Using catalysts like palladium or copper complexes can enhance bromination efficiency and selectivity, especially for large-scale applications.

Challenges in Synthesis

Some challenges associated with the synthesis include:

- Selectivity during bromination, as multiple positions on the pyrazole ring may be reactive.

- Purity issues due to side reactions during esterification. These challenges can be mitigated by precise control over reaction parameters and employing advanced purification techniques such as recrystallization or chromatographic methods.

化学反応の分析

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted pyrazole derivatives.

Oxidation: Oxidized pyrazole derivatives.

Reduction: De-brominated pyrazole derivatives.

Hydrolysis: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

科学的研究の応用

Applications in Organic Synthesis

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its electrophilic bromine atom allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecular structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new bonds | Various pyrazole derivatives |

| Reduction | Can be reduced to form amines | Amino derivatives |

| Hydrolysis | Undergoes hydrolysis to yield carboxylic acids | Carboxylic acid derivatives |

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly as a scaffold for developing new drugs. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study highlighted the synthesis of pyrazole derivatives from this compound, which exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Agrochemical Applications

This compound is also utilized as an herbicide. It acts by disrupting plant growth processes, making it effective against a range of weeds.

Table 2: Herbicidal Efficacy

| Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 100 | 85 |

| Pigweed | 150 | 90 |

| Crabgrass | 200 | 80 |

Research Insights

Recent research has focused on optimizing the synthesis of this compound to enhance yield and reduce environmental impact. Techniques such as continuous flow reactors have been employed to improve efficiency and scalability .

作用機序

The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

Methyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 211738-66-8)

- Molecular Formula : C₆H₇BrN₂O₂

- Molecular Weight : 219.04 g/mol

- Key Differences: The ester group is a methyl instead of ethyl, reducing steric bulk and slightly lowering molecular weight. Applications: Used in niche synthetic pathways requiring smaller ester groups, such as peptide conjugates or prodrugs . Stability: Requires storage at -80°C for long-term stability, whereas the ethyl ester remains stable at room temperature .

Ethyl 5-Methylpyrazole-3-carboxylate (CAS: 4027-57-0)

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Key Differences: Lacks the bromine atom and has a methyl group at the 5-position instead of 3. Reactivity: Primarily used in non-halogenated pyrazole chemistry, such as cycloadditions or as a ligand in coordination chemistry. Applications: Limited utility in cross-coupling reactions but valuable in constructing non-halogenated heterocycles .

4-Formylphenyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-29-9)

- Molecular Formula : C₁₂H₉BrN₂O₃

- Molecular Weight : 309.11 g/mol

- Key Differences :

- Contains a 4-formylphenyl substituent linked via an ester bond.

- Reactivity : The formyl group enables Schiff base formation or further functionalization, making it a scaffold for drug discovery .

- Applications : Used in high-value medicinal chemistry projects targeting enzyme inhibitors or receptor modulators .

Comparative Data Table

生物活性

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (EBMP) is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of EBMP, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EBMP has the molecular formula and features a bromine atom at the 4-position and a carboxylate group at the 3-position. This specific substitution pattern contributes to its unique reactivity and potential applications in medicinal chemistry and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrN2O2 |

| Appearance | Pale-yellow to yellow-brown solid |

| Class | Pyrazole derivatives |

Anti-inflammatory Properties

Research indicates that EBMP exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for therapeutic development in treating inflammatory diseases. The exact mechanism of action remains to be fully elucidated, but its structure suggests potential interactions with key biological targets.

Antimicrobial Activity

EBMP has also been studied for its antimicrobial properties. Pyrazole derivatives generally exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal effects. EBMP's ability to interact with microbial enzymes positions it as a potential candidate for developing new antimicrobial agents .

Other Biological Activities

Beyond anti-inflammatory and antimicrobial effects, pyrazole derivatives have been reported to possess various other biological activities, including:

- Anticancer : Some studies suggest that modifications of pyrazole structures can lead to compounds with anticancer properties .

- Antidepressant : Certain pyrazole derivatives have shown promise in preclinical models for antidepressant activity .

- Antifungal : Research indicates potential antifungal applications as well .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EBMP and related compounds:

- Inhibition of COX Enzymes : A study demonstrated that certain pyrazole derivatives act as selective COX-2 inhibitors, which are important in managing inflammation and pain. EBMP's structural characteristics suggest it may exhibit similar properties, although specific data on EBMP is limited .

- Synthesis and Activity Correlation : Research has shown that the incorporation of various functional groups in pyrazole derivatives can significantly affect their biological activity. For instance, modifications that enhance solubility or alter electronic properties often lead to increased potency against specific biological targets .

- Toxicity Studies : Preliminary toxicity assessments indicate that some pyrazole derivatives have acceptable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models. This suggests potential for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate?

- The compound is typically synthesized via sequential functionalization of pyrazole cores. A general approach involves:

Core Formation : Constructing the 1-methylpyrazole scaffold through cyclization of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions.

Bromination : Introducing bromine at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions to ensure regioselectivity .

Esterification : Finalizing the structure by reacting the carboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄) .

- Example: A similar derivative, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, was synthesized via coupling reactions followed by purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming substitution patterns and regiochemistry. For instance, in ethyl 4-((3,4-difluorophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, key NMR signals include aromatic proton shifts (δ 7.50–7.57 ppm) and ester methyl triplet (δ 1.32 ppm) .

- LC-MS/HRMS : Validates molecular weight and purity. A derivative with molecular formula C₁₈H₁₅ClN₂O₂ showed an ESIMS m/z (M+1) of 294.0 .

- IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and C-Br bonds (600–500 cm⁻¹) .

Q. What are the typical reaction conditions for introducing bromine at the 4-position of pyrazole rings?

- Bromination is performed using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C. For 3-bromo-1-methyl-1H-pyrazole, regioselectivity is achieved by controlling reaction time and temperature to avoid over-bromination .

- Example: 4-Bromo-3-methylpyrazole (mp 72–79°C) was synthesized with >98% purity using optimized stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during bromination of 1-methylpyrazole derivatives?

- Electronic and Steric Control : Electron-withdrawing groups (e.g., esters) at the 3-position direct bromination to the 4-position via resonance stabilization of intermediates. Steric hindrance from the 1-methyl group further limits substitution to the 4-position .

- Catalytic Strategies : Use Lewis acids (e.g., FeCl₃) to stabilize transition states. For example, bromination of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate with Br₂/FeCl₃ yielded >90% regioselective product .

Q. What strategies minimize by-product formation in the esterification of brominated pyrazole intermediates?

- Reagent Selection : Use Dean-Stark traps for water removal in esterification to prevent hydrolysis. For ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, anhydrous K₂CO₃ in DMF at 80°C improved yields to >85% .

- Purification : Silica gel chromatography (cyclohexane/ethyl acetate gradients) effectively separates esters from carboxylic acid by-products .

Q. How should researchers resolve discrepancies in NMR data for structurally similar pyrazole derivatives?

- Cross-Validation : Combine 2D NMR (e.g., HMBC, COSY) to confirm connectivity. In ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, HMBC correlations between the pyrrole NH (δ 12.52 ppm) and carbonyl carbons resolved ambiguities .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra to verify assignments, especially for trifluoromethyl or bromine-substituted derivatives .

Q. What methodologies enable the application of this compound in medicinal chemistry?

- Fragment-Based Drug Design : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For example, coupling with 4-fluorophenylboronic acid generated analogs with enhanced bioactivity .

- Pharmacophore Optimization : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and metabolic stability, as seen in related anti-inflammatory pyrazole-carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。